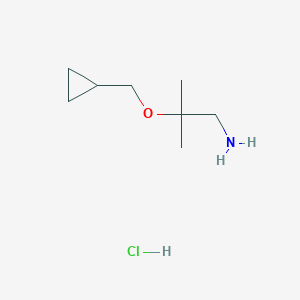

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

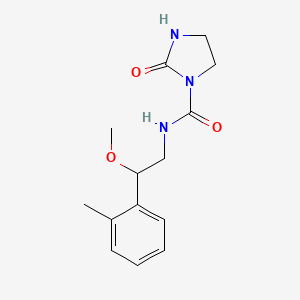

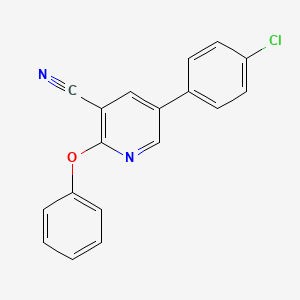

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane, also known as IMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Interactions

Conformationally Restricted Substrate Analogs : A study demonstrated the synthesis of conformationally restricted substrate analogs, including oxiranes, to explore their interaction with enzymes like 3-isopropylmalate dehydrogenase. These analogs are crucial for understanding enzyme inhibition mechanisms, particularly in the biosynthetic pathway of essential amino acids like L-leucine (Chiba et al., 1997).

Gene Mutations and Micronuclei : Oxiranes, due to their reactivity, have been studied for their potential to induce gene mutations and micronuclei formation in mammalian cells. This research provides insights into the genetic endpoints affected by oxirane compounds (Schweikl et al., 2004).

Inhibition of Matrix Metalloproteinase 2 : The inhibition mechanism of matrix metalloproteinase 2 (MMP2) by oxirane analogues has been computationally investigated, highlighting the potential therapeutic applications of oxirane compounds in modulating enzymatic activity (Tao et al., 2009).

Material Science and Engineering

- Metal Complex Synthesis : Research into N2O2 donor ligands led to the synthesis of metal complexes with various ions, utilizing 2-((5-isopropyl-2-methylphenoxy)methyl)oxirane. These complexes were evaluated for their DNA cleavage efficiency, suggesting applications in biochemistry and materials science (Sancheti et al., 2012).

Environmental and Analytical Chemistry

Secondary Organic Particle Phase Compounds : The formation of secondary organic particle phase compounds from isoprene gas-phase oxidation products was studied, with oxiranes playing a crucial role in the atmospheric chemistry and implications for environmental science (Böge et al., 2006).

Aromatic Epoxy Resins as Anticorrosive Materials : Macromolecular aromatic epoxy resins, derived from 4,4′-isopropylidenediphenol oxirane, have been synthesized and evaluated for their anticorrosive properties. Computational modeling reinforced the experimental findings, demonstrating their efficacy as anticorrosive materials for carbon steel in acidic environments (Dagdag et al., 2020).

properties

IUPAC Name |

2-[(3-methyl-4-propan-2-ylphenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)13-5-4-11(6-10(13)3)14-7-12-8-15-12/h4-6,9,12H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXMLAKSCDVFAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CO2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2674121.png)

![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2674122.png)

![2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol](/img/structure/B2674127.png)

![N-[4-(dimethylsulfamoyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2674136.png)

![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2674141.png)